molecular formula C9H6F6 B1296315 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene CAS No. 50562-22-6

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene

Cat. No. B1296315
CAS RN: 50562-22-6
M. Wt: 228.13 g/mol
InChI Key: ZDMPOTKYTHEWOD-UHFFFAOYSA-N
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Description

“1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene” is a chemical compound. Its molecular formula is C8H7F3 .


Molecular Structure Analysis

The molecular structure of “1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene” can be represented by the formula C8H7F3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene” include a molecular weight of 160.14 , a refractive index of n20/D 1.487 , and a density of 1.555 g/mL at 25 °C .

Scientific Research Applications

1. Radical Trifluoromethylation

  • Summary of the Application: The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .

2. Synthesis and Physicochemical Properties of (Co)polymers

  • Summary of the Application: The research involves the synthesis and physicochemical properties of (Co)polymers based on 1-trifluoromethyl-1-ferrocenyl-2,2,2-trifluoroethyl methacrylate .

3. Fluorous Chemistry

  • Summary of the Application: Fluorous chemistry involves the use of perfluorinated compounds or perfluorinated substituents to facilitate recovery of a catalyst or reaction product. This technique is especially useful in the field of synthetic chemistry .

4. Solvate Ionic Liquid Electrolyte

  • Summary of the Application: 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) was added to a solvate ionic liquid (SIL) based on glyme-lithium salt as a support solvent. The fluorinated ether improves cycle and rate capability of Li–S cells .
  • Results or Outcomes: The key role that TFTFE played in the cell system with SIL is an ionic conduction-enhancing .

5. Fluorous Chemistry

  • Summary of the Application: Fluorous chemistry involves the use of perfluorinated compounds or perfluorinated substituents to facilitate recovery of a catalyst or reaction product. This technique is especially useful in the field of synthetic chemistry .

6. Solvate Ionic Liquid Electrolyte

  • Summary of the Application: 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) was added to a solvate ionic liquid (SIL) based on glyme-lithium salt as a support solvent. The fluorinated ether improves cycle and rate capability of Li–S cells .
  • Results or Outcomes: The key role that TFTFE played in the cell system with SIL is an ionic conduction-enhancing .

Safety And Hazards

The safety and hazards associated with “1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene” include eye irritation, skin irritation, and respiratory system irritation .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c10-8(11,12)5-6-2-1-3-7(4-6)9(13,14)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMPOTKYTHEWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301292
Record name 1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene

CAS RN

50562-22-6
Record name 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50562-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050562226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC142231
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142231
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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